molecular formula C9H11Cl2N B1590581 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride CAS No. 33537-97-2

6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Cat. No. B1590581
CAS RN: 33537-97-2
M. Wt: 204.09 g/mol
InChI Key: IQGWYVRWBOWTQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various methods. One notable approach is the Pictet–Spengler reaction, where phenylethylamine reacts with dimethoxymethane in the presence of aqueous HCl at elevated temperatures to form the tetrahydroisoquinoline scaffold .

Scientific Research Applications

Synthesis and Biological Activity

6-Chloro-1,2,3,4-tetrahydroisoquinoline has been synthesized and investigated for its adrenergic blocking and sympatholytic activities. Some derivatives have shown moderate activity in these areas, indicating potential pharmacological uses (Aghekyan et al., 2017).

Antiglioma Activity

Research has demonstrated the potential of 1,2,3,4-tetrahydroisoquinoline derivatives in targeting glioma cells. Specific compounds within this group have shown selective inhibition of glioma cell growth while sparing normal cells, suggesting a therapeutic application in glioma treatment (Mohler et al., 2006).

Analgesic and Anti-Inflammatory Effects

A study on 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed significant analgesic and anti-inflammatory properties. This suggests its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Scalable Synthesis and Chemical Properties

Research has been conducted on the scalable synthesis of N-Halo compounds, including variants of tetrahydroisoquinoline. This work is essential for understanding the large-scale production and chemical properties of these compounds (Zhong & Bulger, 2011).

Antimalarial Potential

1-Aryl-1,2,3,4-tetrahydroisoquinolines have shown moderate to high antiplasmodial activity, indicating their potential as antimalarial agents. This research is vital for developing new treatments for malaria (Hanna et al., 2014).

Dopamine D-1 Antagonist Activity

Isomeric tetrahydroisoquinolines have been evaluated for their dopamine D-1 antagonist activity, suggesting a role in neurological research and potential therapeutic applications (Riggs et al., 1987).

Local Anesthetic Activity and Toxicity

The study of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed high local anesthetic activity and varying levels of toxicity. This research is crucial for understanding the safety and effectiveness of these compounds as local anesthetics (Azamatov et al., 2023).

Safety And Hazards

This chemical is considered hazardous, causing skin and eye irritation. It may also lead to respiratory irritation .

Future Directions

Research on 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride should continue to explore its potential applications, biological activities, and synthetic strategies for constructing related compounds. Further studies may uncover novel therapeutic uses or enhance our understanding of its mechanisms .

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWYVRWBOWTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503776
Record name 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

CAS RN

33537-97-2
Record name 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
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6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Citations

For This Compound
1
Citations
GS Alley - 2012 - search.proquest.com
There continues to be a need for more effective analgesics. The α 2-adrenoceptor (AR) agonist clonidine is an analgesic whose use is severely limited by undesirable side effects. meta-…
Number of citations: 1 search.proquest.com

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